molecular formula C11H12ClNO3 B2773173 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride CAS No. 2097936-31-5

4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride

Cat. No.: B2773173
CAS No.: 2097936-31-5
M. Wt: 241.67
InChI Key: KQWRRAOEWQBKHK-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride is a chemical compound that features a benzodioxole moiety linked to a but-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde and a suitable acid catalyst to form 1,3-benzodioxole.

    Alkyne Formation: The next step involves the formation of the but-2-yn-1-amine group. This can be done by reacting propargyl bromide with an amine under basic conditions.

    Coupling Reaction: The final step is the coupling of the benzodioxole moiety with the but-2-yn-1-amine group. This can be achieved using a palladium-catalyzed coupling reaction under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The but-2-yn-1-amine group can participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine
  • 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine acetate
  • 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine sulfate

Uniqueness

4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride is unique due to its specific combination of the benzodioxole moiety and the but-2-yn-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)but-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10;/h3-4,7H,5-6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWRRAOEWQBKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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